1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid
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Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid, also known as Fmoc-L-Hyp-OH, is a chemical compound used in the field of biochemistry and organic chemistry. It is an amino acid derivative that is commonly used in the synthesis of peptides and proteins. The compound is known for its unique properties that make it an essential tool in scientific research.
Scientific Research Applications
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1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic Acid : This compound is used in various scientific fields, including cell analysis methods, cell culture, chromatography, controlled environments, industrial testing applications, microbiology methods, and molecular biology methods . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, might vary depending on the specific field and application.
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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic Acid : This compound is used in peptide synthesis. The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis. It’s removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds .
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N-[(9H-Fluoren-9-ylmethoxycarbonyl]valine : This compound is also used in peptide synthesis. The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis .
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1-[(9H-Fluoren-9-ylmethoxycarbonyl]-4-piperidinecarboxylic Acid : This compound is used in various scientific fields, including cell analysis methods, cell culture, chromatography, controlled environments, industrial testing applications, microbiology methods, and molecular biology methods . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, might vary depending on the specific field and application.
-
N-[(9H-Fluoren-9-ylmethoxycarbonyl]-L-aspartic Acid : This compound is used in peptide synthesis. The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis. It’s removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds .
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N-[(9H-Fluoren-9-ylmethoxycarbonyl]valine : This compound is also used in peptide synthesis. The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-18-10-5-11-22(19(18)20(24)25)21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19,23H,5,10-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKWEZNKYQXOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid |
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